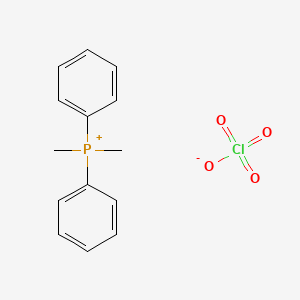
Dimethyl(diphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(diphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and two methyl groups, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(diphenyl)phosphanium perchlorate can be synthesized through the reaction of dimethyl(diphenyl)phosphine with perchloric acid. The reaction typically involves the following steps:
Preparation of Dimethyl(diphenyl)phosphine: This precursor is synthesized by reacting diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Formation of this compound: The dimethyl(diphenyl)phosphine is then reacted with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(diphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated dimethyl(diphenyl)phosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Dimethyl(diphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(diphenyl)phosphanium perchlorate involves its interaction with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and methyl groups attached to the phosphorus atom.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with only one phenyl group.
Diphenylphosphine: Lacks the methyl groups present in dimethyl(diphenyl)phosphanium perchlorate.
Triphenylphosphine: Contains three phenyl groups and no methyl groups.
Uniqueness
This compound is unique due to the combination of its phenyl and methyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
105875-81-8 |
|---|---|
Molecular Formula |
C14H16ClO4P |
Molecular Weight |
314.70 g/mol |
IUPAC Name |
dimethyl(diphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C14H16P.ClHO4/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h3-12H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NGQCAJUXASHYDE-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


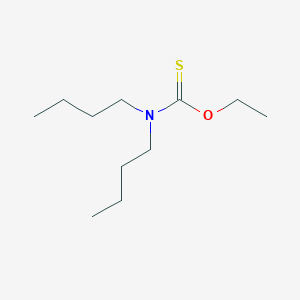

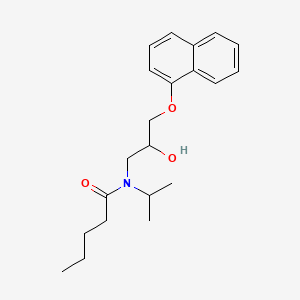
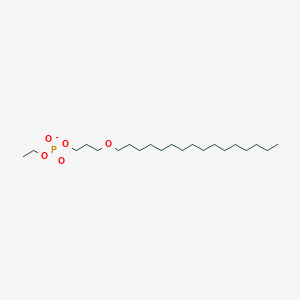


![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
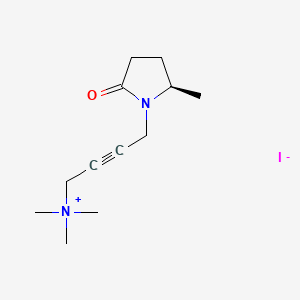
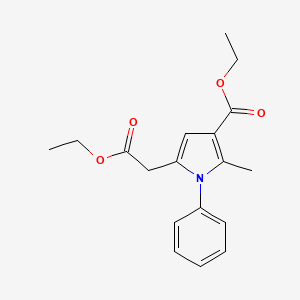
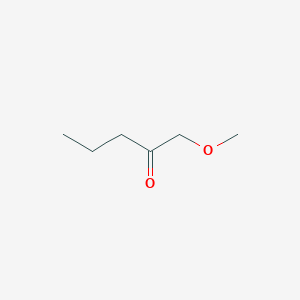
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


